molecular formula C21H16ClNO2 B12356684 4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B12356684
M. Wt: 349.8 g/mol
InChI Key: XWSGVLPMCPZSSJ-WYMLVPIESA-N
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Description

4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chloro-substituted benzylidene group attached to a tetrahydroacridine carboxylic acid moiety. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine under controlled temperature conditions . The reaction mixture is stirred continuously to ensure complete condensation, and the product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions, such as temperature and stirring time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activities. The presence of the chloro group and the Schiff base moiety contributes to its reactivity and ability to interact with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific combination of a chloro-substituted benzylidene group and a tetrahydroacridine carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

(4E)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12+

InChI Key

XWSGVLPMCPZSSJ-WYMLVPIESA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Canonical SMILES

C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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